Facile Olefin Cross-Metathesis: Synthesizing Glutamic Acid Homologues with Fmoc-L-Allylglycine
Fmoc-L-Allylglycine is explicitly validated as a compatible substrate for olefin cross-metathesis to generate side-chain length variants of glutamic acid, a process that is not possible with standard amino acids like Fmoc-Ala-OH or Fmoc-Gly-OH [1]. The procedure successfully yields Fmoc-protected homologues that can be directly incorporated into Fmoc solid-phase peptide synthesis. This demonstrates the functional utility of the allyl group, with products confirmed by their successful use in the synthesis of test peptide sequences [1].
| Evidence Dimension | Capability for Olefin Cross-Metathesis |
|---|---|
| Target Compound Data | Reacts; yields homologues with 1-3 extra side chain methylenes |
| Comparator Or Baseline | Standard Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH) |
| Quantified Difference | Qualitative: Reacts vs. No Reaction |
| Conditions | Olefin cross-metathesis reaction; products validated for direct use in Fmoc SPPS |
Why This Matters
This capability provides a direct, modular route to synthesize and screen peptides with unnatural glutamic acid variants for SAR studies, a key differentiator for laboratories involved in peptide drug discovery.
- [1] Ryan, S. J., Zhang, Y., & Kennan, A. J. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters, 7(21), 4765–4767. https://doi.org/10.1021/ol0520222 View Source
